![molecular formula C15H16N2O4S B5698122 N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5698122.png)
N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of nitrobenzenesulfonamides, like N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide, often involves the reaction of aniline derivatives with nitrobenzenesulfonyl chloride under specific conditions. For example, Ebrahimi et al. (2015) describe the synthesis of a variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides under solvent-free conditions, highlighting the chemoselective N-acylation reactions that can be achieved with these compounds in water as a green solvent (Ebrahimi et al., 2015).
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamides is characterized by the presence of a nitro group and a sulfonamide group attached to a benzene ring. These functional groups significantly influence the electronic and steric properties of the molecule. Karabacak et al. (2012) conducted a detailed vibrational analysis of nitrobenzenesulfonamides using FT-IR and FT-Raman spectroscopy, combined with DFT calculations, to elucidate the effects of nitro group substitution on the characteristic bands in the spectra of these compounds (Karabacak et al., 2012).
Chemical Reactions and Properties
Nitrobenzenesulfonamides participate in various chemical reactions, leveraging their nitro and sulfonamide groups. Fukuyama et al. (1995) explored the alkylation of nitrobenzenesulfonamides, demonstrating their utility in the synthesis of secondary amines through smooth reactions that provide high yields (Fukuyama et al., 1995). Additionally, Movassaghi and Ahmad (2007) used a related compound, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, in the reduction of alcohols, showcasing the versatility of nitrobenzenesulfonamides in synthetic chemistry (Movassaghi & Ahmad, 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds, such as indole derivatives, have been associated with various biological activities that affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
properties
IUPAC Name |
4-nitro-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(2)14-5-3-4-6-15(14)16-22(20,21)13-9-7-12(8-10-13)17(18)19/h3-11,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQSCMHNTDDHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isopropylphenyl)-4-nitrobenzenesulfonamide |
Synthesis routes and methods
Procedure details
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